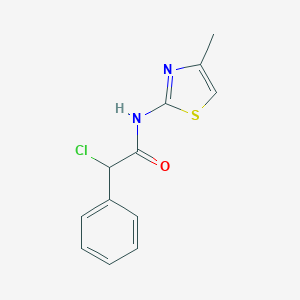

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is a synthetic organic compound characterized by the presence of a thiazole ring, a phenyl group, and a chloroacetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide typically involves the reaction of 2-chloroacetyl chloride with 4-methyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Applications De Recherche Scientifique

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial or anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell walls or interfere with essential enzymes . In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

- 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

- 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Uniqueness

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring and a phenylacetamide moiety makes it a versatile intermediate in the synthesis of various bioactive compounds .

Activité Biologique

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide, also known by its CAS number 328274-92-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₂H₁₁ClN₂OS

- Molecular Weight : 266.75 g/mol

- CAS Number : 328274-92-6

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition of growth.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Pseudomonas aeruginosa | 12 |

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Recent research has explored the anticancer potential of this compound. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.

The compound’s ability to modulate apoptotic pathways suggests it could be a candidate for further development in cancer therapeutics.

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Receptor Modulation : It may influence receptor activity in cellular signaling pathways, particularly those related to apoptosis and cell cycle regulation.

- Interaction with DNA : Preliminary studies suggest potential interactions with DNA, leading to disruptions in replication and transcription processes.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The study employed standard agar diffusion methods to assess the inhibition zones against various pathogens. The results confirmed its effectiveness against common bacterial strains and highlighted its potential as a lead compound for antibiotic development .

Study on Anticancer Properties

In another study focused on anticancer activity, researchers treated different cancer cell lines with varying concentrations of the compound. The findings demonstrated a dose-dependent response in cell viability assays, indicating that higher concentrations led to increased apoptosis rates in targeted cancer cells .

Propriétés

IUPAC Name |

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-8-7-17-12(14-8)15-11(16)10(13)9-5-3-2-4-6-9/h2-7,10H,1H3,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKWBQZSXXITGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.